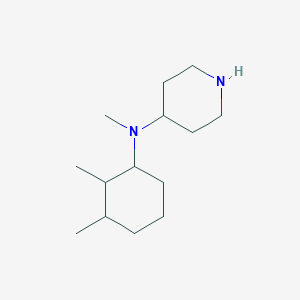

N-(2,3-dimethylcyclohexyl)-N-methylpiperidin-4-amine

Description

N-(2,3-Dimethylcyclohexyl)-N-methylpiperidin-4-amine is a secondary amine featuring a piperidine core substituted with a methyl group and a 2,3-dimethylcyclohexyl moiety. Its molecular formula is C₁₄H₂₈N₂, with a molecular weight of 224.39 g/mol and a CAS registry number of 1186644-90-5 . The compound’s structure combines the rigidity of the cyclohexyl group with the conformational flexibility of the piperidine ring, making it a versatile intermediate in pharmaceutical and agrochemical research. The dimethylcyclohexyl substituent enhances lipophilicity, which may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability.

Properties

IUPAC Name |

N-(2,3-dimethylcyclohexyl)-N-methylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2/c1-11-5-4-6-14(12(11)2)16(3)13-7-9-15-10-8-13/h11-15H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQQVPELTBHOUKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1C)N(C)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination Approach

A common and effective method for preparing substituted amines like N-(2,3-dimethylcyclohexyl)-N-methylpiperidin-4-amine is reductive amination, which involves the condensation of a ketone or aldehyde with an amine followed by reduction of the imine intermediate.

- Step 1: Synthesis of 2,3-dimethylcyclohexanone as the carbonyl precursor.

- Step 2: Reaction of 2,3-dimethylcyclohexanone with N-methylpiperidin-4-amine under reductive amination conditions.

- Step 3: Use of reducing agents such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride in methanol or other suitable solvents at room temperature or slightly elevated temperatures.

This method allows for the formation of the C-N bond with high selectivity and yield. The reaction is typically carried out over several hours to days depending on the reactivity of substrates.

Methylation of Piperidin-4-amine

- Starting from piperidin-4-amine, methylation can be achieved using methylating agents such as methyl iodide or dimethyl sulfate.

- Alternatively, catalytic N-methylation using formic acid and formaldehyde (Eschweiler–Clarke reaction) or formic acid with triethylamine under pressure has been reported to efficiently produce N-methylpiperidin-4-amine derivatives.

Coupling with 2,3-Dimethylcyclohexyl Amine

- The 2,3-dimethylcyclohexyl amine can be prepared by selective amination of 2,3-dimethylcyclohexanone or by reduction of the corresponding oxime.

- Coupling with N-methylpiperidin-4-amine can be achieved via nucleophilic substitution or reductive amination as described.

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | 1-(tert-Butoxycarbonyl)-4-piperidone, dimethylamine hydrochloride, sodium cyanoborohydride, methanol, rt, 4 days | Reductive amination to form N,N-dimethylpiperidin-4-amine intermediate | Moderate yield; reaction monitored by NMR |

| 2 | Concentrated HCl, methanol, vacuum concentration | Deprotection and acid treatment | Facilitates removal of protecting groups |

| 3 | NaOH (2M), pH adjustment to 10, extraction with methylene chloride | Neutralization and extraction of free amine | Purification step |

| 4 | Coupling with 2,3-dimethylcyclohexyl amine under reductive amination conditions | Formation of target compound | Final product isolated and characterized |

This procedure is adapted from related amine syntheses and optimized for the target compound.

- Water as a solvent has been shown to improve safety and reduce costs in amination reactions, with catalytic systems such as molecular iodine or sodium formate facilitating N-alkylation and formylation steps.

- Microwave irradiation can accelerate formylation and methylation reactions, reducing reaction times from hours to minutes while maintaining yields.

- Solvent-free conditions with catalytic iodine have also been reported for efficient N-formylation, which can be a precursor step in amine synthesis.

- Reductive amination proceeds via imine formation between the carbonyl compound and amine, followed by reduction to the amine.

- Catalytic methylation involves in situ generation of reactive methylating species from formic acid and formaldehyde or other methyl donors.

- Selectivity is influenced by steric hindrance from the 2,3-dimethyl substituents on the cyclohexyl ring, requiring careful control of reaction conditions to avoid side reactions or over-alkylation.

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Reductive Amination | 2,3-dimethylcyclohexanone, N-methylpiperidin-4-amine, NaBH3CN | Methanol, rt to 40°C, 24-96 h | High selectivity, mild conditions | Long reaction time, sensitive to moisture |

| Catalytic Methylation | Formic acid, triethylamine, amine substrate | Pressure tube, 150°C, 12-48 h | Efficient methylation, reusable catalyst | Requires pressure vessel, potential pressure build-up |

| Microwave-Assisted Formylation | Formic acid, triethyl orthoformate, amine | Microwave irradiation, 90°C, 2-3 h | Rapid reaction, good yields | Requires microwave reactor |

| Solvent-Free Iodine Catalysis | I2, formic acid, amine | 70°C, 2 h | Green chemistry, no solvent | Limited substrate scope |

- Studies indicate that the presence of methyl groups on the cyclohexyl ring affects the reactivity and steric environment, influencing the yield and purity of the final amine.

- Optimization of pH during extraction and purification is critical to isolate the free amine without degradation.

- Use of sodium cyanoborohydride is preferred over stronger reducing agents to avoid over-reduction or side reactions.

- Microwave-assisted methods significantly reduce reaction times for formylation and methylation steps, improving throughput in synthesis.

The preparation of this compound involves multi-step synthesis primarily based on reductive amination and selective methylation techniques. Employing mild reducing agents, optimized solvent systems, and catalytic methods enhances yield and purity. Advanced methods such as microwave irradiation and solvent-free catalysis offer promising improvements in efficiency. Careful control of reaction parameters and purification steps is essential due to the steric complexity of the molecule.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming N-oxides.

Reduction: Reduction reactions can occur at the cyclohexane ring, leading to the formation of partially or fully saturated derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products:

Oxidation: N-oxides of N-(2,3-dimethylcyclohexyl)-N-methylpiperidin-4-amine.

Reduction: Saturated derivatives of the cyclohexane ring.

Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-(2,3-dimethylcyclohexyl)-N-methylpiperidin-4-amine has garnered attention for its potential as a pharmacological agent. It is being investigated for:

- CNS Drug Development : The compound shows promise in targeting receptors associated with neurological disorders. Its structural properties may allow it to interact effectively with central nervous system receptors, potentially leading to new therapeutic agents for conditions like depression and anxiety .

Materials Science

In materials science, this compound is utilized in the development of novel polymers and materials that exhibit unique mechanical and chemical properties. Its ability to act as an intermediate in organic synthesis allows for the creation of complex materials with tailored functionalities.

Biological Research

The interactions of this compound with biological macromolecules are under investigation to understand its therapeutic effects better. Studies focus on:

Mechanism of Action

The mechanism of action of N-(2,3-dimethylcyclohexyl)-N-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Piperidin-4-amine Derivatives

Key Observations :

- The 2,3-dimethylcyclohexyl group in the primary compound introduces steric hindrance and lipophilicity, which may enhance blood-brain barrier penetration compared to simpler N-methylpiperidin-4-amine derivatives .

- Fluorinated analogs (e.g., trifluoromethyl or fluorophenyl derivatives) exhibit stronger receptor interactions due to electronegative substituents but may face synthetic challenges .

Cyclohexyl-Substituted Amines

| Compound Name | Molecular Formula | Substituents | Key Features |

|---|---|---|---|

| N-(3,5-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine | C₁₂H₂₂N₃ | - 3,5-Dimethylcyclohexyl - Methylpyrazole |

Pyrazole core enables hydrogen bonding; altered cyclohexyl substitution affects solubility |

| N-(2-Methylcyclohexyl)-1-methyl-1H-pyrazol-4-amine | C₁₁H₂₀N₃ | - 2-Methylcyclohexyl | Reduced steric bulk compared to 2,3-dimethylcyclohexyl analogs |

| N-(3-Ethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine | C₁₂H₂₄N₃ | - 3-Ethylcyclohexyl | Longer alkyl chain increases hydrophobicity |

Key Observations :

- The position of substituents on the cyclohexyl ring (e.g., 2,3-dimethyl vs. 3,5-dimethyl) alters spatial arrangement, impacting binding to biological targets .

- Pyrazole-containing analogs prioritize hydrogen-bonding interactions, whereas piperidine derivatives (e.g., the primary compound) focus on conformational flexibility .

Structural Hybrids

| Compound Name | Molecular Formula | Hybrid Features |

|---|---|---|

| N-{[(1R,3S)-3-Isopropyl-3-(4-phenylpiperidin-1-yl)carbonyl]cyclopentyl}tetrahydro-2H-pyran-4-amine | C₂₅H₃₈N₂O₂ | Combines piperidine, cyclopentyl, and tetrahydro-2H-pyran moieties |

| N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine | C₁₁H₁₅N₅ | Cyclopropyl and pyridine groups introduce planar rigidity |

Key Observations :

Biological Activity

N-(2,3-dimethylcyclohexyl)-N-methylpiperidin-4-amine is a chemical compound with a unique structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its interactions with biological macromolecules, potential therapeutic effects, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₂₈N₂

- Molecular Weight : 224.39 g/mol

- Structure Features : The compound consists of a piperidine ring substituted with a dimethylcyclohexyl group and a methyl group at the nitrogen atoms, which influences its biological properties.

The mechanism of action for this compound involves interactions with specific receptors or enzymes in the body. It may function as an agonist or antagonist, modulating various biochemical pathways. Further studies are necessary to elucidate the exact molecular mechanisms involved in its activity.

1. Pharmacological Potential

This compound has been studied for its potential applications in treating various conditions, particularly those related to the central nervous system. Its unique structure allows it to interact with multiple biological targets, which may lead to diverse therapeutic effects.

2. Binding Affinity Studies

Preliminary investigations indicate that this compound may exhibit binding affinity to various receptors, which is crucial for understanding its pharmacological profile. Specific studies have suggested interactions with cyclin-dependent kinase (CDK) inhibitors, which are important in cancer therapy .

3. Case Studies and Research Findings

Research has shown that structural analogs of this compound can exhibit varying degrees of potency against specific biological targets. For instance, compounds structurally similar to it have demonstrated significant anti-tumoral activities and selectivity towards CDK9 over CDK2 and CDK7 .

Comparative Analysis

To better understand the uniqueness of this compound compared to related compounds, a comparative analysis is presented below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-Methylpiperidin-4-amine | Piperidine ring with a methyl group | Lacks the bulky dimethylcyclohexyl group |

| 1-(2,3-Dimethylphenyl)piperidine | Piperidine ring with a phenyl group | Different aromatic substitution |

| N,N-Dimethylpiperidin-4-amine | Two methyl groups on nitrogen | No cyclohexyl component |

| 1-Methyl-4-(2-methylpropyl)piperidine | Piperidine ring with branched alkyl | Different alkyl substituent |

This table highlights how this compound stands out due to its cyclohexyl substitution, potentially influencing its biological activity and reactivity compared to these similar compounds.

Summary of Research Applications

The compound is being investigated across various fields:

Q & A

Q. What are the established synthetic routes for preparing N-(2,3-dimethylcyclohexyl)-N-methylpiperidin-4-amine and its derivatives?

Methodological Answer: The synthesis typically involves multi-step functionalization of piperidine and cyclohexylamine precursors. For example:

- Step 1 : Debenzylation of dibenzyl-protected intermediates (e.g., (1R,4R)-N,N-dibenzyl-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine) via hydrogenation to yield primary amines (e.g., m/z 198 [M + H]+ via MS-ESI) .

- Step 2 : Coupling with heterocyclic scaffolds (e.g., spiro-pyrazino-pyrrolo-pyrimidinone) under nucleophilic substitution or reductive amination conditions. Yields (~68–75%) and purity depend on solvent choice (e.g., ethanol, acetonitrile) and base (e.g., NaBH(OAc)₃) .

- Characterization : Confirmed via MS-ESI (e.g., m/z 452 [M + H]+) and ¹H NMR (δ 1.2–3.5 ppm for cyclohexyl and piperidine protons) .

Q. How is spectroscopic data (e.g., MS, NMR) utilized to confirm the structure of this compound?

Methodological Answer:

- Mass Spectrometry (MS-ESI) : Detects molecular ion peaks (e.g., m/z 198 or 452 [M + H]+) and fragmentation patterns to verify molecular weight and functional groups .

- ¹H NMR : Assigns proton environments (e.g., cyclohexyl axial/equatorial protons at δ 1.2–2.1 ppm, piperidine N-methyl at δ 2.3–2.5 ppm). Multiplicity (singlets, doublets) and integration ratios resolve stereochemistry .

- Comparative Analysis : Cross-referencing with PubChem data (e.g., InChIKey, molecular formula) ensures structural consistency .

Q. What role do substituents (e.g., 2,3-dimethylcyclohexyl) play in modulating reactivity during synthesis?

Methodological Answer:

- Steric Effects : The 2,3-dimethylcyclohexyl group influences reaction rates by hindering nucleophilic attack at the piperidine nitrogen. This necessitates optimized conditions (e.g., elevated temperatures or prolonged reaction times) .

- Solubility : Bulky substituents reduce solubility in polar solvents, often requiring dichloromethane or THF for homogenization .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory. Avoid skin contact due to potential irritancy .

- Ventilation : Use fume hoods to minimize inhalation of vapors during synthesis or purification .

- Waste Disposal : Segregate chemical waste and consult institutional guidelines for amine-containing compounds .

Advanced Research Questions

Q. How does stereochemistry (e.g., cis/trans dimethylcyclohexyl isomers) affect physicochemical and biological properties?

Methodological Answer:

- Synthetic Control : Chiral resolution (e.g., using (1R,4R)- or (1S,4S)-cyclohexylamine precursors) enables isolation of enantiomers, verified by chiral HPLC or optical rotation .

- Biological Impact : Stereochemistry influences binding affinity to biological targets (e.g., enzymes, receptors). For example, (1R,4R)-isomers may exhibit higher selectivity for CNS targets due to conformational matching .

Q. What strategies optimize reaction yields and purity for large-scale synthesis?

Methodological Answer:

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve debenzylation efficiency .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water) enhances purity. Yields >70% are achievable with rigorous drying of intermediates .

Q. How can contradictory analytical data (e.g., MS vs. NMR) be resolved during structural elucidation?

Methodological Answer:

- Case Study : If MS suggests a molecular ion ([M + H]+ = 452) but NMR shows unexpected peaks, consider:

- Degradation : Hydrolysis of labile groups (e.g., amides) under acidic conditions .

- Isomeric Mixtures : Use 2D NMR (COSY, HSQC) to distinguish between stereoisomers .

- Multi-Technique Validation : Combine FT-IR (for functional groups) and high-resolution MS (HRMS) for accurate mass confirmation .

Q. What structure-activity relationships (SARs) are hypothesized for this compound in medicinal chemistry?

Methodological Answer:

- Core Scaffold : The piperidine-cyclohexylamine framework mimics natural alkaloids, enabling interactions with G-protein-coupled receptors (GPCRs) or ion channels .

- Substituent Effects :

- N-Methyl : Enhances metabolic stability by reducing oxidative deamination .

- 2,3-Dimethylcyclohexyl : Increases lipophilicity (logP >3), improving blood-brain barrier penetration .

Q. How do synthetic methodologies for this compound compare to structurally analogous piperidine derivatives?

Methodological Answer:

- Comparative Table :

| Compound | Key Synthetic Step | Yield | Reference |

|---|---|---|---|

| N-(1-Benzylpiperidin-4-yl)-3-nitropyridin-2-amine | Reductive amination with NaBH(OAc)₃ | 68–75% | |

| This compound | Hydrogenation of dibenzyl precursors | ~70% |

- Trends : Bulky substituents require longer reaction times but offer better regioselectivity .

Q. What stability challenges arise under varying pH and temperature conditions?

Methodological Answer:

- pH Sensitivity : Protonation of the piperidine nitrogen (pKa ~10.5) increases solubility in acidic buffers but may degrade in strong acids .

- Thermal Stability : Decomposition above 150°C (TGA data) necessitates storage at 2–8°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.